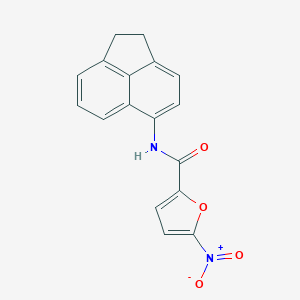
N-(1,2-dihydroacenaphthylen-5-yl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydroacenaphthylen-5-yl)-5-nitrofuran-2-carboxamide, commonly known as DANI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DANI is a unique molecule that has been synthesized through a multi-step process, which involves the reaction of different chemical compounds.
Mecanismo De Acción
The mechanism of action of DANI is not fully understood. However, it is believed to inhibit bacterial and fungal growth by interfering with the synthesis of essential cellular components, such as proteins and nucleic acids. DANI has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DANI has been found to have minimal toxicity in animal studies. It has been shown to have a low affinity for human serum albumin, which suggests that it may have a low risk of drug interactions. DANI has also been found to have a short half-life in the body, which suggests that it may be quickly eliminated from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DANI is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacterial and fungal strains. DANI has also been found to have minimal toxicity in animal studies, which suggests that it may be safe for human use. However, one of the limitations of DANI is its limited solubility in water, which may make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on DANI. One of the potential applications of DANI is in the development of novel antimicrobial agents. Further research is needed to determine the optimal conditions for the synthesis of DANI and to investigate its mechanism of action. In addition, further studies are needed to evaluate the efficacy and safety of DANI in animal models and human clinical trials. Other potential applications of DANI include its use as an anticancer agent and as a tool for studying cellular processes.
Métodos De Síntesis
The synthesis of DANI involves a multi-step process, which includes the reaction of 1,2-dihydroacenaphthylene with nitric acid, followed by the reaction of the resulting compound with furan-2-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with ammonia. The synthesis method has been optimized to achieve a high yield of pure DANI.
Aplicaciones Científicas De Investigación
DANI has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. DANI has been found to exhibit antibacterial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. DANI has also been found to inhibit the growth of several fungal strains, including Candida albicans. In addition, DANI has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C17H12N2O4 |
|---|---|
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-17(14-8-9-15(23-14)19(21)22)18-13-7-6-11-5-4-10-2-1-3-12(13)16(10)11/h1-3,6-9H,4-5H2,(H,18,20) |
Clave InChI |
RKUDBXPUQWKLJG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B251729.png)
![4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B251733.png)
![4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251734.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)

![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)